

Preclinical Profile of Anticancer Agent 153: A Technical Guide

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Compound of Interest

Compound Name: Anticancer agent 153

Cat. No.: B12395200

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Abstract

Anticancer Agent 153, a novel 1,4-disubstituted 1,2,3-triazole derivative, has demonstrated significant potential as a therapeutic agent in preclinical studies. This document provides a comprehensive overview of its mechanism of action, in vitro efficacy, and associated experimental protocols. The agent has been shown to inhibit cancer cell proliferation by inducing apoptosis through the generation of reactive oxygen species (ROS) and the subsequent loss of mitochondrial membrane potential[1]. The data herein, including in vitro cytotoxicity and mechanistic insights, are presented to support further investigation and development by researchers, scientists, and drug development professionals.

Core Data Summary

The following tables summarize the quantitative data from in vitro preclinical evaluations of **Anticancer Agent 153**.

Table 1: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) of **Anticancer Agent 153** was determined against a panel of human cancer cell lines using a standard MTT assay after 48 hours of treatment.

Cell Line	Cancer Type	IC ₅₀ (μM)
MCF-7	Breast Adenocarcinoma	8.5
A549	Lung Carcinoma	12.2
HeLa	Cervical Cancer	9.8
HT-29	Colorectal Adenocarcinoma	15.1
PC3	Prostate Cancer	11.5

Data are presented as the mean from three independent experiments. Lower IC₅₀ values indicate higher potency.

Table 2: Mechanistic Assay Results

Key mechanistic parameters were quantified in MCF-7 cells following treatment with **Anticancer Agent 153** at its IC₅₀ concentration (8.5 μM) for 24 hours.

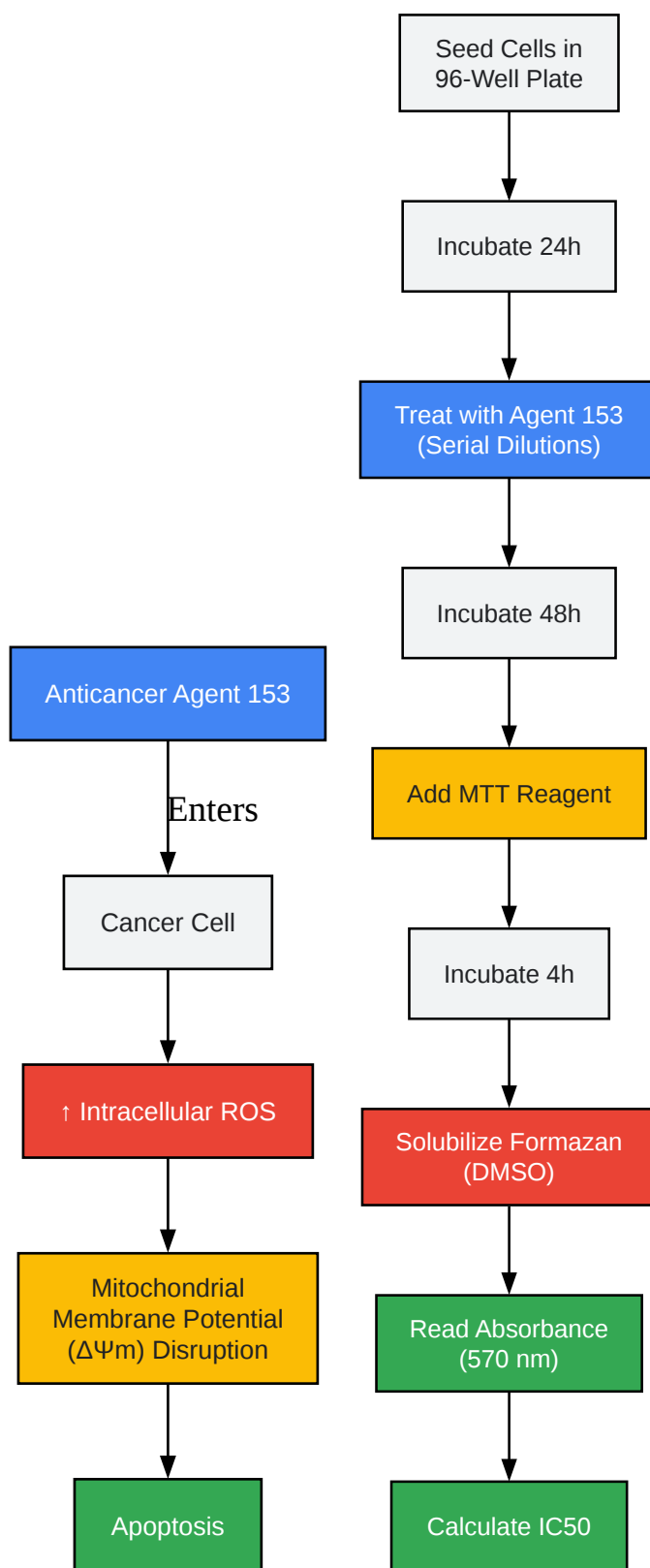
Parameter Assessed	Assay Method	Result (vs. Control)
Apoptosis Induction	Annexin V-FITC/PI Staining	4.2-fold increase in apoptotic cells
ROS Generation	DCFH-DA Assay	3.5-fold increase in intracellular ROS
Mitochondrial Membrane Potential (ΔΨm)	JC-1 Staining	65% decrease in ΔΨm

Results are expressed as the fold change or percentage change relative to untreated control cells.

Mechanism of Action

Anticancer Agent 153 exerts its cytotoxic effects through a mitochondria-dependent apoptotic pathway. The proposed mechanism involves the intracellular accumulation of ROS, which acts as a critical upstream event^[1]. This oxidative stress leads to the disruption of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptosis pathway. The loss of ΔΨm

can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade and resulting in programmed cell death.



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References

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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